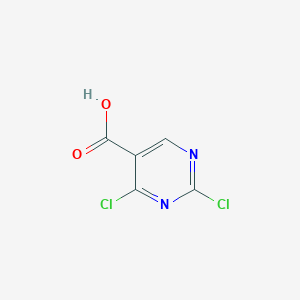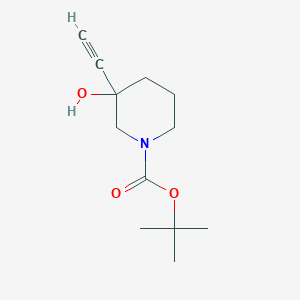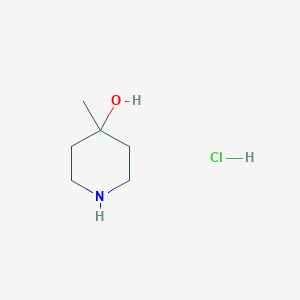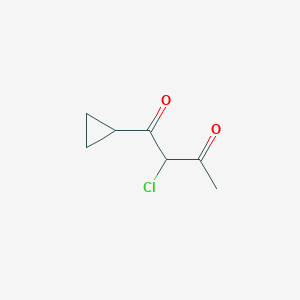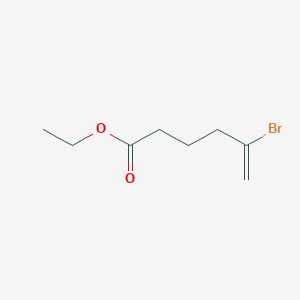
Ethyl 5-bromo-5-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-5-hexenoate (EBH) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and non-volatile liquid with a boiling point of 135°C. EBH is a versatile compound that has been used in both organic and inorganic synthesis, as a reagent in various chemical processes, and as a tool in laboratory experiments. EBH has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Prostaglandins and Alkanoic Acid Derivatives : Ethyl 6-bromosorbate, a derivative of Ethyl 5-bromo-5-hexenoate, is noted for its role as an intermediate in the preparation of Wittig and Horner-type reagents. These reagents are crucial in the synthesis of polyenes with terminal carboxylic ester functions, particularly in the synthesis of prostaglandins and various alkanoic acid derivatives (Koning, Subramanian-Erhart, & Huisman, 1973).
Stereoselective Preparation and Functionalization : Ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, synthesized from reactions involving this compound derivatives, have been used for stereoselective preparation and functionalization. This includes methods for enriching cis-isomers and transformations into various compounds (Matsui et al., 1986).
Electrochemical Conjugate Additions : In electrochemical studies, derivatives of this compound have been used as reactants to produce conjugate addition products. These reactions explore regioselectivities and reaction pathways in organic synthesis (Satoh, Suginome, & Tokuda, 1981).
Radical Cyclization and Intermolecular Carbonyl Addition : Research demonstrates the use of this compound derivatives in sequential radical cyclization and intermolecular carbonyl addition reactions. This process, promoted by samarium (II) iodide, is significant in organic synthesis, particularly in the formation of ketyl olefin cyclizations (Molander & Kenny, 1991).
Allylic Rearrangement Studies : The allylic rearrangement of compounds like 5,5,5-Trichloro-3-penten-2-one, which are related to this compound, has been explored. These studies are significant in understanding the mechanisms of allylic rearrangement in organic chemistry (Takeda, Tsuboi, Moriwake, & Hirata, 1972).
Copolymerization in Polymer Chemistry : this compound derivatives have been used in copolymerization processes with ethylene, which is pivotal in polymer chemistry. The studies explore the effect of polar comonomers on polymerization rates and catalyst deactivation (Aaltonen & Löfgren, 1997).
Total Synthesis of Natural Products : The total synthesis of natural products like 3-epi-juruenolide C has been achieved starting from this compound derivatives. These syntheses incorporate regioselective bromination and face-selective hydrogenation, highlighting the compound's role in complex organic syntheses (Kutsumura, Inagaki, Kiriseko, & Saito, 2019).
Cross-Coupling Reactions in Organic Synthesis : this compound derivatives have been utilized in cross-coupling reactions, especially in the synthesis of conjugated 2,4-Alkadienoates. These reactions are crucial in the field of organic chemistry for the formation of complex molecules (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).
Safety and Hazards
The safety data sheet for Ethyl 5-bromo-5-hexenoate suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician .
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .
Propriétés
IUPAC Name |
ethyl 5-bromohex-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFYYHHBZMEIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641093 |
Source


|
| Record name | Ethyl 5-bromohex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
485320-24-9 |
Source


|
| Record name | Ethyl 5-bromo-5-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromohex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)
